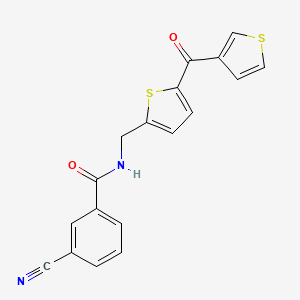![molecular formula C27H23ClN4O4S B2494496 N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 443349-44-8](/img/structure/B2494496.png)
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes that ensure the incorporation of specific functional groups to achieve the desired chemical and biological activity. For instance, the therapeutic effect of a novel anilidoquinoline derivative was observed in treating Japanese encephalitis, highlighting the importance of synthesis in drug development (Joydeep Ghosh et al., 2008). Additionally, derivatives of 3-phenylsulfonylquinazoline-2,4-dione were synthesized to explore their potential as nonpeptide inhibitors of human heart chymase, demonstrating the synthesis's role in generating compounds with specific biological activities (H. Fukami et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their chemical behavior and interaction with biological targets. For example, vibrational spectroscopic signatures and the effect of rehybridization on a dimer molecule of a similar compound were studied to understand its stability and interaction mechanisms (S. J. Jenepha Mary et al., 2022). These studies provide insights into how molecular structure affects the compound's chemical and biological properties.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are pivotal in determining their applicability in various research domains. The synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents illustrate the compound's reactivity and potential therapeutic uses (Hégira Ramírez et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in a compound's utility in research and application. For instance, the crystal structure of a solvated compound related to the main compound of interest was studied to understand its solid-state characteristics and interactions within the crystal lattice (I. Celik et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for utilizing compounds in specific applications. The DFT and experimental investigations on similar compounds have shed light on their vibrational spectroscopy and molecular docking studies, providing valuable information on their chemical behavior and potential interactions with biological targets (A. El-Azab et al., 2016).
科学的研究の応用
Antimicrobial Applications :
- A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties against bacterial strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, etc., and fungal strains such as Candida albicans, Aspergillus niger, etc. (Desai et al., 2007).
- Another study focused on synthesizing 2,3-disubstituted quinazolinone analogs, showcasing their antibacterial properties through in-vitro screening against bacterial strains and analyzing their interaction with proteins like Sortase A of Staphylococcus aureus through molecular docking studies (Rajasekaran & Rao, 2015).
- A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and were also evaluated for their anticancer activities (Mehta et al., 2019).
Anticancer Applications :
- Novel 4-arylsulfonyl-1,3-oxazoles, derived from quinazoline compounds, showed promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for further synthesis and in-depth studies of new derivatives with antitumor activity (Zyabrev et al., 2022).
- Some novel sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides displayed notable anticancer activity against breast and colon cancer cell lines, with certain compounds outperforming reference drugs like 5-fluorouracil (Ghorab et al., 2015).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c28-21-6-2-4-8-23(21)29-24(33)17-37-27-30-22-7-3-1-5-20(22)26(35)32(27)19-11-9-18(10-12-19)25(34)31-13-15-36-16-14-31/h1-12H,13-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBWOATVKMISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

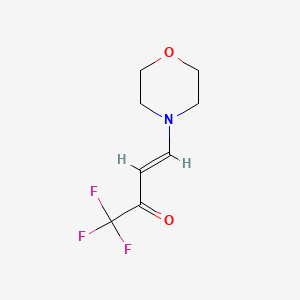
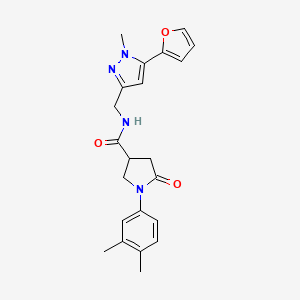

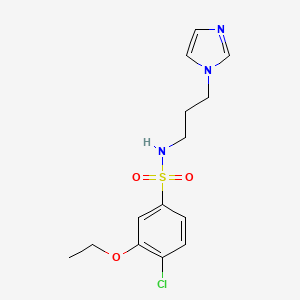
![3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B2494421.png)
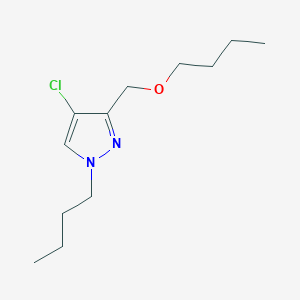
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)

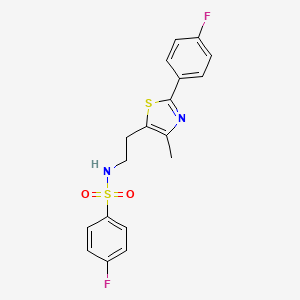
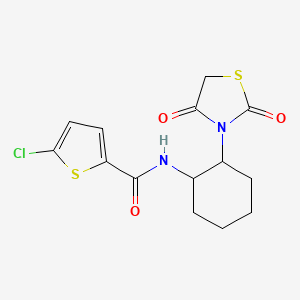
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
